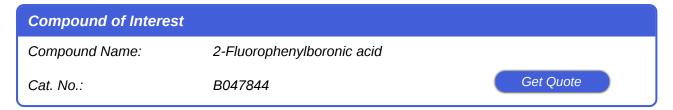


# An In-depth Technical Guide to 2-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on **2-Fluorophenylboronic acid**, a versatile reagent pivotal in medicinal chemistry and organic synthesis. It details the compound's properties, its critical role in synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, and provides an illustrative experimental protocol.

## **Compound Identification and Properties**

**2-Fluorophenylboronic acid** is an organoboron compound that serves as a crucial building block in the synthesis of complex organic molecules. Its strategic fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of target compounds, making it invaluable in drug discovery.[1][2]

Table 1: Physicochemical Properties of 2-Fluorophenylboronic Acid



Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BFO <sub>2</sub>	[3][4][5]
Molecular Weight	139.92 g/mol	[3][4][5][6]
CAS Number	1993-03-9	[4][5][6]
Appearance	Solid	[6]
Melting Point	101-110 °C	[6]
IUPAC Name	(2-fluorophenyl)boronic acid	[3][5]
SMILES	OB(O)C1=C(F)C=CC=C1	[3]
InChIKey	QCSLIRFWJPOENV- UHFFFAOYSA-N	[3][5][6]

### **Applications in Organic Synthesis**

**2-Fluorophenylboronic acid** is a cornerstone intermediate in the pharmaceutical industry.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl structures.[1][2] These biaryl motifs are prevalent in numerous marketed drugs and are key structural elements for therapeutic agents targeting a range of diseases.[1] The presence of the fluorine atom can enhance metabolic stability, improve cell membrane penetration, and increase binding affinity to biological targets. [2]

The compound is a reactant for various synthetic transformations, including:

- Site-selective Suzuki-Miyaura arylations.
- Rhodium-catalyzed enantioselective addition reactions.[6]
- The synthesis of biologically active biphenyls.[6]
- Preparation of phenylboronic catechol esters used as anion receptors.



## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl halide and **2-Fluorophenylboronic acid**. This methodology is adapted from generalized procedures for coupling challenging boronic acids.[7][8][9]

Objective: To synthesize a 2-fluorobiphenyl derivative via a palladium-catalyzed cross-coupling reaction.

#### Materials:

- Aryl halide (e.g., Aryl bromide, 1.0 mmol)
- 2-Fluorophenylboronic acid (1.5 mmol)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, 2.0 mmol)
- Degassed solvent (e.g., Toluene/Water, DMF/Water, or THF)
- Schlenk flask or sealed microwave vial
- Nitrogen or Argon source
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

#### Procedure:

- Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), 2-Fluorophenylboronic acid (1.5 mmol), the chosen base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%).
- Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

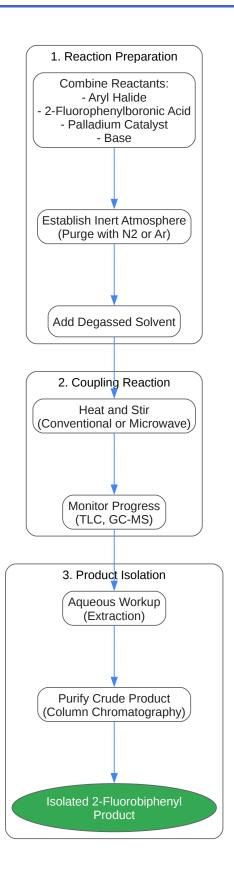


- Solvent Addition: Add the degassed solvent system (e.g., a mixture of DMF and water) to the flask via syringe.
- Heating: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 130°C) with vigorous stirring. The reaction can be performed using a conventional oil bath or under microwave irradiation for accelerated conversion.[8]
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
- Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-fluorobiphenyl derivative.

## **Visualized Workflow and Pathways**

The following diagrams illustrate key logical flows relevant to the application of **2-Fluorophenylboronic acid**.

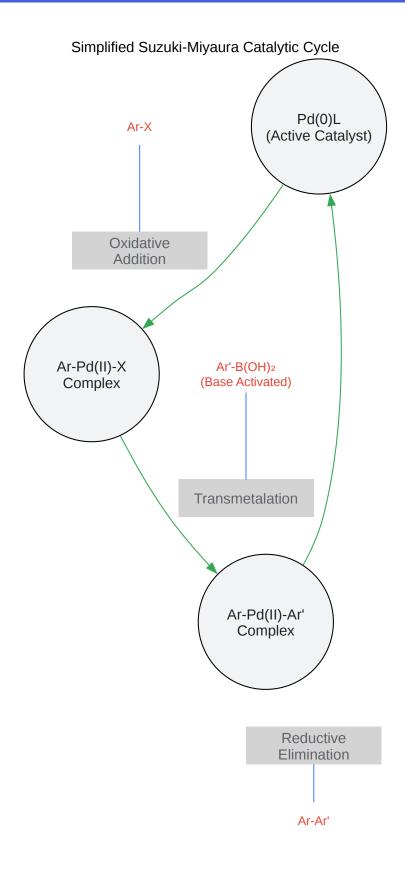




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Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.





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